3,3-Dimethylcyclohexanol
Overview
Description
3,3-Dimethylcyclohexanol: is an organic compound with the molecular formula C8H16O . It is a type of cyclohexanol where two methyl groups are attached to the third carbon of the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dimethylcyclohexanol can be synthesized through several methods. One common method involves the hydrogenation of 3,3-dimethylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. Another method involves the Grignard reaction, where 3,3-dimethylcyclohexanone reacts with a Grignard reagent like methylmagnesium bromide, followed by hydrolysis to yield this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation processes. The reaction conditions typically involve high pressure and temperature, with catalysts such as nickel or palladium to facilitate the hydrogenation of 3,3-dimethylcyclohexanone.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3-Dimethylcyclohexanol can be oxidized to form 3,3-dimethylcyclohexanone using oxidizing agents like chromic acid or potassium permanganate.
Reduction: The compound can be reduced to form various hydrocarbons, depending on the reducing agent and conditions used.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 3,3-Dimethylcyclohexanone
Reduction: Various hydrocarbons depending on the specific conditions
Substitution: Halogenated cyclohexane derivatives
Scientific Research Applications
Chemistry: 3,3-Dimethylcyclohexanol is used as an intermediate in organic synthesis, particularly in the preparation of other cyclohexane derivatives and complex organic molecules.
Biology and Medicine: While specific biological and medicinal applications of this compound are limited, its derivatives may be explored for potential pharmacological activities.
Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavors, and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of 3,3-dimethylcyclohexanol in chemical reactions typically involves the activation of the hydroxyl group, making it susceptible to nucleophilic attack or oxidation. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Cyclohexanol: A simpler analog without the methyl groups.
3,3-Dimethylcyclohexanone: The ketone form of 3,3-dimethylcyclohexanol.
2,2-Dimethylcyclohexanol: Another isomer with methyl groups on the second carbon.
Uniqueness: this compound is unique due to the presence of two methyl groups on the third carbon, which influences its reactivity and physical properties compared to other cyclohexanol derivatives. This structural feature can affect the compound’s steric and electronic properties, making it distinct in various chemical reactions.
Properties
IUPAC Name |
3,3-dimethylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-8(2)5-3-4-7(9)6-8/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBDGNSFXSCBJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870770 | |
Record name | Cyclohexanol, 3,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767-12-4 | |
Record name | 3,3-Dimethylcyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=767-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanol, 3,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanol, 3,3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanol, 3,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethylcyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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